molecular formula C23H27Cl2N3O3 B194383 Aripiprazole N4-Oxide CAS No. 573691-11-9

Aripiprazole N4-Oxide

Cat. No. B194383
CAS RN: 573691-11-9
M. Wt: 464.4 g/mol
InChI Key: FDTVYHFBHZGERN-UHFFFAOYSA-N
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Description

Aripiprazole N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 and a molecular weight of 464.38 . It’s a product used in neurology research .


Synthesis Analysis

A paper titled “SYNTHESIS AND CHARACTERIZATION OF N-OXIDES AND METABOLITES OF ANTIPSYCHOTIC DRUG, ARIPIPRAZOLE” provides insights into the synthesis of Aripiprazole N4-Oxide .


Molecular Structure Analysis

Aripiprazole N4-Oxide has a complex molecular structure. It contains a total of 61 bonds, including 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 positively charged N, 1 quaternary N, and 1 ether (aromatic) .


Chemical Reactions Analysis

Aripiprazole and its N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors . An electrochemical reaction for the oxidation of Aripiprazole at Al2O3 NP–CPE is an irreversible and adsorption controlled electrode process .


Physical And Chemical Properties Analysis

Aripiprazole N4-Oxide is a neat product that should be stored at -20°C Room Temperature . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

Synthesis and Characterization

Aripiprazole N4-Oxide is a metabolite of the antipsychotic drug Aripiprazole . It has been synthesized and characterized in scientific research, contributing to our understanding of the drug’s metabolic pathways .

Antipsychotic Applications

Aripiprazole, the parent compound of Aripiprazole N4-Oxide, is a novel atypical antipsychotic drug . It’s reported to be a high-affinity D2-dopamine receptor partial agonist . The presence of Aripiprazole N4-Oxide as a metabolite could potentially influence the drug’s overall pharmacological profile.

Neuropharmacology

Aripiprazole has a unique and robust pharmacology, with high affinity for h5-HT2B-, hD2L-, and hD3-dopamine receptors . It also has significant affinity for several other 5-HT receptors (5-HT1A, 5-HT2A, 5-HT7), as well as a1A-adrenergic and hH1-histamine receptors . As a metabolite, Aripiprazole N4-Oxide may contribute to these effects.

Functional Selectivity

Aripiprazole’s actions at cloned human D2-dopamine receptors are cell-type selective . This mixture of functional actions at D2-dopamine receptors is consistent with the hypothesis that aripiprazole has ‘functionally selective’ actions . Aripiprazole N4-Oxide could potentially play a role in this functional selectivity.

Treatment of Schizophrenia

Aripiprazole has been used for the treatment of schizophrenia . The presence of Aripiprazole N4-Oxide as a metabolite could potentially influence the efficacy and safety of Aripiprazole in this context.

Biogenic Amine Receptor Interactions

The unique actions of Aripiprazole in humans are likely a combination of ‘functionally selective’ activation of D2 (and possibly D3)-dopamine receptors, coupled with important interactions with selected other biogenic amine receptors . Aripiprazole N4-Oxide, as a metabolite, may contribute to these interactions.

Mechanism of Action

Target of Action

Aripiprazole N4-Oxide, similar to its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also exhibits antagonistic activity at alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

Aripiprazole N4-Oxide’s mode of action is likely due to its partial agonist activity on D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors . This unique mechanism of action allows Aripiprazole N4-Oxide to both stimulate and inhibit dopamine .

Biochemical Pathways

Aripiprazole N4-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . A complete saturation of D2Rs has been described for plasma concentrations of Aripiprazole exceeding 100–150 ng/ml in patients and 100–200 ng/ml in healthy subjects .

Result of Action

The antipsychotic action of Aripiprazole N4-Oxide results in significant reduction in symptomatology associated with schizophrenia-related disorders . Chronic administration of Aripiprazole has been shown to affect D2R affinity state and number, with relevant implications for long-term treatment of psychosis .

Action Environment

The action of Aripiprazole N4-Oxide can be influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

Future Directions

Aripiprazole has shown efficacy in treating schizophrenia and other psychosis, as well as bipolar disorder and depression . Future research could focus on improving the clinical management of patients with schizophrenia and exploring the potential of Aripiprazole N4-Oxide in these areas.

properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVYHFBHZGERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436567
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole N4-Oxide

CAS RN

573691-11-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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